molecular formula C9H8BrN3O B12305956 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide

Cat. No.: B12305956
M. Wt: 254.08 g/mol
InChI Key: IJEGGYOGJQXNIX-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide is a chemical compound with the molecular formula C9H8BrN3O. It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide typically involves the bromination of 2-methylindazole followed by carboxylation and subsequent amidationThe final step involves the conversion of the carboxylic acid to the amide using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Carbon Dioxide (CO2): Used for carboxylation.

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

    Ammonia (NH3): Used for amidation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide is unique due to the presence of both the bromine atom and the amide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-2-methylindazole-3-carboxamide

InChI

InChI=1S/C9H8BrN3O/c1-13-8(9(11)14)6-4-5(10)2-3-7(6)12-13/h2-4H,1H3,(H2,11,14)

InChI Key

IJEGGYOGJQXNIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)N

Origin of Product

United States

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